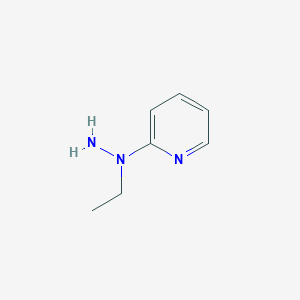

N-ethyl-N-(2-pyridyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-ethyl-1-pyridin-2-ylhydrazine |

InChI |

InChI=1S/C7H11N3/c1-2-10(8)7-5-3-4-6-9-7/h3-6H,2,8H2,1H3 |

InChI Key |

GOQOZUDATOMVCG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl N 2 Pyridyl Hydrazine and Its Structural Analogues

Direct Synthesis Routes to N-ethyl-N-(2-pyridyl)hydrazine

The direct synthesis of this compound, while not extensively documented as a standalone product, can be inferred from established reactions for creating substituted hydrazines. These methods primarily involve the formation of the N-N bond or the introduction of the ethyl group onto a pre-existing pyridyl-hydrazine.

Amination and Alkylation Reactions of Pyridine (B92270) Precursors

The introduction of an ethylhydrazine (B1196685) moiety onto a pyridine ring can be approached through amination and alkylation strategies. One potential pathway involves the N-alkylation of 2-pyridone derivatives, which can be achieved via palladium(II)-catalyzed intermolecular alkene hydroamination. researchgate.net This method uses a bidentate directing group to control regioselectivity for both activated and unactivated alkenes, suggesting a possible route for introducing an ethyl group. researchgate.net

Another approach is the direct reductive alkylation of hydrazine (B178648) derivatives. An efficient method utilizes α-picoline-borane for the reductive alkylation of hydrazines, which could be adapted for the ethylation of 2-pyridylhydrazine. organic-chemistry.org This one-pot method offers a straightforward pathway to N-alkylhydrazine derivatives. organic-chemistry.org Furthermore, bifunctional N-aminopyridinium reagents have been developed for traceless N-activation, engaging the nucleophilic N-amino group in selective C–H amination chemistry, which represents an advanced method for functionalizing the pyridine core. nih.gov

Hydrazination of Pyridyl-Containing Intermediates

A more common and direct route to pyridyl-hydrazines involves the reaction of a suitable pyridine precursor with a hydrazine source. A well-established method is the hydrazination of halopyridines. For instance, 3-chloropyridine-2-ylhydrazine is synthesized by heating 2,3-dichloropyridine (B146566) with hydrazine monohydrate in the presence of potassium carbonate. google.com This nucleophilic substitution reaction effectively replaces a chloro group with a hydrazine moiety. google.com

Similarly, 2-aminopyridine (B139424) can serve as a starting material. It can be converted into 4-(2-pyridyl)-3-thiosemicarbazide in a multi-step process that begins with reacting 2-aminopyridine with carbon disulfide and triethylamine, followed by treatment with methyl iodide and finally hydrazine hydrate (B1144303). academicjournals.orgresearchgate.net Although this yields a more complex analogue, the core reaction demonstrates the conversion of an amino-pyridine to a hydrazine derivative.

Synthesis of this compound Derivatives

The true synthetic utility of pyridyl-hydrazines is realized in their conversion to a vast range of derivatives. The hydrazine moiety is a versatile functional group that readily participates in condensation, cyclization, and acylation reactions.

Formation of Hydrazones and Thiosemicarbazones from Pyridyl-Hydrazines

Hydrazones and thiosemicarbazones are among the most common derivatives of pyridyl-hydrazines, often serving as intermediates for more complex structures or as biologically active molecules themselves.

Hydrazones are typically prepared through the straightforward condensation of a hydrazine with an aldehyde or a ketone. soeagra.com This reaction is usually conducted by heating the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.com Hydrazones derived from pyridyl-hydrazines, such as those from isonicotinic acid hydrazide, are widely studied. soeagra.comresearchgate.net The resulting R₁R₂-C=N-NH-R₃ structure is a cornerstone of hydrazone chemistry. soeagra.com

Thiosemicarbazones are synthesized via a two-step process. First, a pyridyl-hydrazine is reacted with an appropriate isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. nih.gov These thiosemicarbazides are then condensed with a suitable aldehyde or ketone to form the final thiosemicarbazone product. researchgate.netmdpi.com

| Derivative | Starting Materials | Key Reagents/Conditions | Reference |

| Hydrazone | Pyridyl-Hydrazine + Aldehyde/Ketone | Ethanol, Heat | mdpi.com |

| Thiosemicarbazide | Pyridyl-Hydrazine + Isothiocyanate | Refluxing Ethanol | academicjournals.orgnih.gov |

| Thiosemicarbazone | Thiosemicarbazide + Aldehyde/Ketone | Glacial Acetic Acid, Ethanol | researchgate.netmdpi.com |

Cyclization Reactions Leading to Heterocyclic Systems Incorporating this compound Scaffolds (e.g., Triazoles, Thiadiazoles, Oxadiazoles)

The pyridyl-hydrazine scaffold is a valuable precursor for a variety of five-membered heterocyclic rings. The specific heterocycle formed is dictated by the reaction partner and the cyclization conditions.

Triazoles: 1,2,4-Triazoles can be synthesized from pyridyl-thiosemicarbazides. Base-catalyzed intramolecular cyclization of these thiosemicarbazides, for example by refluxing with 2N sodium hydroxide, leads to the formation of 1,2,4-triazole-3-thiols. nih.govtubitak.gov.tr Alternatively, oxidative cyclization of hydrazones using reagents like selenium dioxide can produce fused 1,2,4-triazolo[4,3-a]pyridines. nih.govfrontiersin.org

Thiadiazoles: In contrast to the base-catalyzed cyclization to triazoles, acid-catalyzed intramolecular dehydrative cyclization of the same pyridyl-thiosemicarbazide intermediates yields 1,3,4-thiadiazoles. researchgate.nettubitak.gov.tr A common method involves using a strong acid like sulfuric or phosphoric acid. sbq.org.br Another route involves the reaction of thiocarbohydrazide (B147625) with carbon disulfide, which can lead to 5-mercapto-1,3,4-thiadiazol-2-yl-hydrazones. scispace.com

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often starts with the acylation of a pyridyl-hydrazine to form a diacylhydrazine intermediate. nih.gov This intermediate then undergoes cyclodehydration using a variety of reagents such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid to furnish the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govbiointerfaceresearch.commdpi.com An alternative pathway is the oxidative cyclization of N-acylhydrazones using oxidizing agents like bromine in acetic acid or potassium permanganate. biointerfaceresearch.commdpi.com

| Heterocycle | Precursor | Key Reagents/Conditions | Reference |

| 1,2,4-Triazole | Pyridyl-Thiosemicarbazide | NaOH (Base-catalyzed cyclization) | nih.govtubitak.gov.tr |

| 1,3,4-Thiadiazole | Pyridyl-Thiosemicarbazide | H₂SO₄ (Acid-catalyzed cyclization) | researchgate.nettubitak.gov.tr |

| 1,3,4-Oxadiazole | Diacylhydrazine | POCl₃ (Cyclodehydration) | nih.govmdpi.com |

| 1,3,4-Oxadiazole | Acyl-Hydrazone | Br₂/Acetic Acid (Oxidative cyclization) | biointerfaceresearch.commdpi.com |

Derivatization through Acylation and Functionalization of the Hydrazine Moiety

Direct functionalization of the hydrazine group is a primary strategy for creating diverse analogues. Acylation is a key reaction in this context.

Acylation: Pyridyl-hydrazines react readily with acylating agents such as acyl chlorides or carboxylic acids. clockss.org Reaction with an acyl chloride in the presence of a base like pyridine yields the corresponding N-acylhydrazide. clockss.org As mentioned previously, this is often the first step toward synthesizing 1,3,4-oxadiazoles via a diacylhydrazine intermediate. biointerfaceresearch.commdpi.com Direct reaction with carboxylic acids in the presence of a coupling agent or under dehydrating conditions also yields acyl hydrazides.

Other Functionalizations: The nucleophilic nitrogen atoms of the hydrazine moiety can react with a variety of other electrophiles. Reaction with carbon disulfide in the presence of a base can lead to the formation of dithiocarbazates, which are intermediates for thiadiazoles. scispace.comnih.gov As detailed in section 2.2.1, reaction with isothiocyanates is the standard method for producing thiosemicarbazides, which are versatile precursors for both thiosemicarbazones and heterocyclic rings like triazoles and thiadiazoles. nih.gov

Strategies for Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral hydrazines, including analogues of this compound, is a significant challenge in medicinal and synthetic chemistry due to the importance of these scaffolds in bioactive molecules. The development of stereoselective methods to control the three-dimensional arrangement of atoms is crucial for accessing enantiomerically pure compounds. Key strategies include the asymmetric hydrogenation of prochiral hydrazones, the use of chiral auxiliaries, and biocatalytic approaches.

One of the most effective methods for producing chiral hydrazines is the asymmetric hydrogenation of the C=N double bond in a prochiral hydrazone. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands. Various catalytic systems have been developed, demonstrating high efficiency and enantioselectivity. For instance, nickel catalysts paired with ligands like (S,S)-Ph-BPE have been shown to hydrogenate cyclic N-acyl hydrazones with excellent yields and enantiomeric excesses (ee) exceeding 99%. Similarly, ruthenium-based catalysts, such as those using Walphos-family ligands, are highly effective for a broad range of hydrazone substrates, including those with carbamate (B1207046) protecting groups like Cbz and Boc, which are often optimal for achieving high reactivity and enantioselectivity. Palladium catalysts, particularly with ligands such as SegPhos, have also been successfully employed for the asymmetric hydrogenation of hydrazones to yield chiral trifluoromethyl-substituted hydrazines.

Another powerful strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The SAMP/RAMP method, pioneered by E. J. Corey and Dieter Enders, is a classic example. In this approach, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP) is condensed with a ketone or aldehyde to form a chiral hydrazone. Deprotonation of this hydrazone creates a chiral azaenolate that can react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond with a high degree of stereocontrol. Subsequent removal of the auxiliary, often by ozonolysis or hydrolysis, yields the desired α-substituted chiral carbonyl compound, and by extension, this logic can be applied to the synthesis of chiral hydrazine derivatives. Novel chiral hydrazine auxiliaries continue to be developed to expand the scope and improve the efficiency of this methodology.

Biocatalysis has emerged as a potent and sustainable alternative for asymmetric synthesis. Engineered enzymes, particularly imine reductases (IREDs), have shown promise in the reductive amination of carbonyl compounds with hydrazines. The IRED from Myxococcus stipitatus, for example, has been used to catalyze the reaction between various carbonyls and simple hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. This biocatalytic approach offers high selectivity under mild reaction conditions and represents a scalable and atom-efficient pathway for synthesizing chiral hydrazine derivatives.

| Strategy | Catalyst / Auxiliary | Substrate Type | Key Features | Reported Efficiency (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ni-(S,S)- |

Chemical Reactivity and Mechanistic Investigations of N Ethyl N 2 Pyridyl Hydrazine

Reactions Involving the Hydrazine (B178648) Nitrogen Atoms

The hydrazine moiety is the primary site for many of the characteristic reactions of N-ethyl-N-(2-pyridyl)hydrazine. The two adjacent nitrogen atoms, with their lone pairs of electrons, exhibit strong nucleophilic character and are prone to oxidation.

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The reaction is typically catalyzed by a small amount of acid.

The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a stable C=N double bond.

The general reaction is as follows: R'-C(=O)-R'' + H₂N-N(C₂H₅)(C₅H₄N) → R'-C(=N-N(C₂H₅)(C₅H₄N))-R'' + H₂O

These hydrazones are often stable, crystalline compounds and are important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction, which converts the carbonyl group into a methylene group lumenlearning.comorganic-chemistry.orglibretexts.org. The formation of a strong nitrogen-nitrogen triple bond in the gaseous dinitrogen product provides the thermodynamic driving force for this reaction lumenlearning.com.

Table 1: Examples of Hydrazone Formation from Hydrazine Derivatives

| Hydrazine Derivative | Carbonyl Compound | Product | Reaction Type |

|---|---|---|---|

| Hydrazine | Aldehyde/Ketone | Hydrazone | Condensation libretexts.org |

| N-tert-Butyldimethylsilylhydrazine | Aldehyde/Ketone | N-tert-Butyldimethylsilylhydrazone | Condensation organic-chemistry.org |

| Methyl Hydrazinocarboxylate | Aldehyde/Ketone | N-(Methoxycarbonyl)hydrazone | Condensation organic-chemistry.org |

The nitrogen atoms of the hydrazine group in this compound are nucleophilic due to the presence of lone pairs of electrons. The nucleophilicity is influenced by the electronic effects of the ethyl and 2-pyridyl substituents. The ethyl group, being an electron-donating group, slightly increases the electron density on the adjacent nitrogen atom, enhancing its nucleophilicity. Conversely, the 2-pyridyl group is electron-withdrawing, which tends to decrease the nucleophilicity of the nitrogen atom it is attached to.

Kinetic studies on the reactions of various hydrazines with electrophiles have shown that their nucleophilicity is comparable to that of primary amines of similar basicity researchgate.net. The reactivity of substituted hydrazines is a complex interplay of steric and electronic factors. While methyl groups can increase the reactivity of the α-position in hydrazines, they tend to decrease the reactivity at the β-position researchgate.net.

Role of the Pyridyl Nitrogen in Chemical Transformations

The basicity of the pyridyl nitrogen can also influence the course of reactions by acting as an internal base or by modulating the electronic properties of the entire molecule. The electron-withdrawing nature of the pyridine (B92270) ring affects the nucleophilicity of the hydrazine moiety, as mentioned earlier. In reactions involving electrophiles, the pyridyl nitrogen can compete with the hydrazine nitrogens as a site of attack nih.govcdnsciencepub.com.

Intramolecular Cyclization and Rearrangement Pathways

Hydrazine derivatives are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. For this compound and its derivatives, several cyclization pathways can be envisioned.

For instance, derivatives formed from the reaction of the hydrazine with α,β-unsaturated carbonyl compounds can undergo intramolecular cyclization to form pyrazole or pyrazoline rings nih.govpreprints.org. The reaction can be promoted by heat or catalysts.

Another possibility is the cyclization involving the pyridine ring. Under appropriate conditions, it might be possible to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines, which are known to be accessible from suitably substituted aminopyridines and pyrazoles cdnsciencepub.com. The specific pathway would depend on the reaction conditions and the nature of other reactants or catalysts involved. For example, Brønsted acid has been shown to promote the intramolecular cyclization of certain N-tosylhydrazone derivatives rsc.org.

Thermolytic and Photolytic Decomposition Pathways of Hydrazine Derivatives

The thermal and photochemical decomposition of hydrazine derivatives has been a subject of interest. The weakest bond in many hydrazine derivatives is the N-N single bond, and its homolytic cleavage is often the initial step in their thermolysis uq.edu.au. This leads to the formation of nitrogen-centered radicals, which can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, or recombination.

For this compound, thermolysis would be expected to initially produce the N-ethyl-N-(2-pyridyl)aminyl radical and the amino radical (•NH₂). These reactive intermediates would then lead to a complex mixture of products.

Photolytic decomposition can also proceed through N-N bond cleavage. Under photochemical conditions, hydrazine derivatives can be converted into radical cations, which can then participate in further reactions, such as additions to unsaturated systems nih.gov. The specific products of thermolysis and photolysis are highly dependent on the reaction conditions, such as temperature, pressure, and the presence of other substances uq.edu.auislandscholar.ca.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanisms of reactions involving this compound. The rates of its nucleophilic reactions will be dependent on the activation energy, which is influenced by both steric and electronic factors of the reactants and the transition state.

For nucleophilic substitution reactions, the nucleophilicity parameter (N) and the sensitivity parameter (s) can be determined from kinetic data, allowing for a quantitative comparison of the reactivity of this compound with other nucleophiles researchgate.net.

Table 2: Selected Kinetic Parameters for Hydrazine Derivatives

| Hydrazine Derivative | Reaction Type | Activation Energy (Ea) | Comments |

|---|---|---|---|

| Methylhydrazine | Pyrolysis | Not Specified | Decomposes to methanimine and ammonia uq.edu.au |

| 1,1-Dimethylhydrazine | Pyrolysis | Not Specified | Decomposes to N-methylmethanimine and ammonia uq.edu.au |

| Hydrazine | Reaction with Np(VI) | ~70-80 kJ/mol | Reduction reaction in nitric acid nih.gov |

Thermodynamic considerations, such as the enthalpy and entropy of reaction, determine the position of equilibrium. For example, in condensation reactions to form hydrazones, the equilibrium can often be shifted towards the products by removing water. In decomposition reactions, the formation of stable products like dinitrogen gas (N₂) provides a strong thermodynamic driving force lumenlearning.com. The relative stability of intermediates and products will dictate whether a reaction is under kinetic or thermodynamic control.

Coordination Chemistry and Ligand Properties of N Ethyl N 2 Pyridyl Hydrazine and Its Derivatives

Chelation Modes and Coordination Preferences of N-ethyl-N-(2-pyridyl)hydrazine as a Ligand

Derivatives of this compound, especially those derived from the condensation of a hydrazine (B178648) with a carbonyl compound (hydrazones), exhibit flexible and varied coordination behaviors. The primary donor sites are the nitrogen atom of the pyridine (B92270) ring and at least one nitrogen atom from the hydrazine moiety.

These ligands can coordinate to metal ions in several ways:

Bidentate Coordination: The most common mode involves chelation through the pyridyl nitrogen and one of the hydrazine nitrogen atoms, forming a stable five-membered ring. researchgate.net This is a characteristic feature in many simple complexes.

Tridentate Coordination: When the ligand is a hydrazone derivative, such as those formed with 2-acetylpyridine, coordination can occur in a tridentate fashion. The donor atoms are typically the pyridyl nitrogen, the imine nitrogen of the hydrazone group, and a third donor atom, which could be an oxygen or sulfur atom if the ligand backbone is further functionalized (e.g., in acylhydrazones or thiosemicarbazones). ekb.egrsc.orgscispace.com This N,N,O or N,N,N chelation results in the formation of two fused five-membered chelate rings, enhancing complex stability. rsc.org

Bridging Ligand: In polynuclear complexes, the hydrazine or a substituent group can act as a bridge between two or more metal centers. researchgate.net

The coordination mode is often influenced by the reaction conditions, the nature of the metal ion, and the specific substituents on the ligand. The ligand can act as a neutral molecule or, upon deprotonation of the N-H group of the hydrazine, as an anionic ligand. This deprotonation can lead to the formation of either the enolic or ketonic form in hydrazone complexes, which affects the electronic properties and geometry of the resulting complex. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is typically achieved through a one-pot reaction by mixing the ligand and a corresponding metal salt in a suitable solvent like ethanol or methanol. mdpi.comjocpr.com In some cases, mechanochemical synthesis by grinding the solid reactants has also been employed as a green chemistry approach. scispace.com

A wide array of transition metal complexes have been synthesized and structurally characterized using X-ray crystallography and various spectroscopic techniques. The resulting geometries are diverse and depend on the metal ion's preferred coordination number and the ligand's denticity. ekb.eg

Octahedral Geometry: This is a common coordination geometry, particularly for Co(II) and Ni(II). researchgate.netresearchgate.net For instance, in complexes like Ni(DMPT)(H₂O)₃₂, the nickel ion is six-coordinate, bonded to a tridentate N,N,N-chelating hydrazone ligand and three water molecules, resulting in a distorted octahedral sphere. mdpi.com

Square Planar/Pyramidal Geometry: Copper(II) complexes frequently adopt distorted square-planar or square-pyramidal geometries. researchgate.netresearchgate.net For example, complexes of the type [CuCl₂L], where L is a bidentate pyridyl-hydrazone ligand, often show a distorted square-planar arrangement. researchgate.net

Tetrahedral Geometry: Zn(II) and some Co(II) complexes can exhibit tetrahedral geometry, especially when coordinated to two bidentate ligands. ekb.egresearchgate.net

Pentagonal Bipyramidal Geometry: Larger ions like Cd(II) can accommodate higher coordination numbers, leading to geometries such as pentagonal bipyramidal. scispace.com

The interaction of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline derivatives with ions such as Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II) has resulted in mononuclear complexes where the ligands bind tridentately via two nitrogen atoms (quinazoline and hydrazine) and the pyridine nitrogen, forming two fused five-membered chelate rings. rsc.org

Table 1: Structural Data for Selected Transition Metal Complexes with Pyridyl-Hydrazine Derivatives

| Complex Formula | Metal Ion | Geometry | Coordination Mode | Key Bond Lengths (Å) | Ref |

| Ni(DMPT)(H₂O)₃₂·H₂O | Ni(II) | Distorted Octahedral | Tridentate (N,N,N) | Ni–N(hydrazone): 2.0079, Ni–N(pyridine): 2.1907 | mdpi.com |

| [Ni(pyec)₂]·H₂O | Ni(II) | Distorted Octahedral | Tridentate (N,N,O) | Ni–N(azomethine) < Ni–N(pyridine) | scispace.com |

| [Cd(Hpyec)(CH₃COO)₂] | Cd(II) | Pentagonal Bipyramidal | Tridentate (N,N,O) | - | scispace.com |

| [Cu(L²)Cl₂] | Cu(II) | Distorted Square Planar | Tridentate (N,N,N) | - | rsc.org |

| [Pb(HLII)I₂]n | Pb(II) | Distorted Octahedral | Bridging Bidentate | Pb–N: 2.686, 2.716 | strath.ac.uk |

The coordination chemistry of pyridyl-hydrazine ligands extends to lanthanide and other metal ions. The larger ionic radii of lanthanide(III) ions allow for higher coordination numbers. A heptadentate ligand incorporating a pyridine unit and two hydrazine functions was specifically designed for lanthanide chelation. nih.gov The resulting complexes, such as the Gd(III) complex, exhibit high thermodynamic stability. nih.gov

Studies on dinuclear lanthanide(III) complexes with the related methyl 2-pyridyl ketoxime ligand show 9-coordinate metal centers. mdpi.com These complexes are often bridged by acetate or other anionic ligands. While specific studies on this compound with Y(III) and Er(III) are less common in the provided data, the principles of high coordination numbers and the formation of polynuclear structures are expected to apply. Organoruthenium(II) carbonyl complexes with pyridyl-hydrazide ligands have also been synthesized, demonstrating the versatility of this ligand class beyond first-row transition metals and lanthanides. researchgate.net

Influence of Ligand Design on Complex Geometry and Stability

The design of the ligand is a critical factor that dictates the final structure, stability, and properties of the metal complex. Subtle modifications to the this compound framework can lead to significant changes in coordination behavior.

Steric Hindrance: Introducing bulky substituents on the ligand can influence the coordination geometry by preventing the formation of certain structures and favoring others.

Counter-ions: The choice of counter-anion (e.g., Cl⁻, NO₃⁻, NCS⁻) plays a crucial role in determining the final structure. Anions can act as coordinating ligands themselves, influencing the coordination number and geometry around the metal center, or they can guide the self-assembly of coordination polymers into extended one-, two-, or three-dimensional networks through bridging interactions. strath.ac.uk

Macrocyclic Design: Incorporating the pyridyl-hydrazine moiety into a larger macrocyclic structure can pre-organize the donor atoms for metal ion binding, leading to complexes with enhanced thermodynamic stability and kinetic inertness. rsc.org

These factors, combined with intermolecular forces like hydrogen bonding and π-π stacking, contribute to the reinforcement and extension of metal-organic structures into complex supramolecular networks. strath.ac.ukresearchgate.net

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of these complexes are intrinsically linked to their structures.

Electronic Spectra: UV-visible spectroscopy is commonly used to probe the electronic transitions within the complexes. The spectra typically show bands corresponding to intra-ligand transitions and lower-energy d-d transitions for complexes with transition metals having partially filled d-orbitals. These d-d bands provide information about the coordination geometry around the metal ion. researchgate.netaip.org

Magnetic Susceptibility: Magnetic moment measurements at room temperature help determine the number of unpaired electrons and thus the spin state of the metal ion. For instance, Co(II) and Ni(II) complexes with octahedral geometries typically exhibit magnetic moments indicative of high-spin configurations. researchgate.netaip.org Zn(II) and Cd(II) complexes are generally diamagnetic as expected for d¹⁰ ions. ekb.eg

Magnetic Coupling: In polynuclear complexes, particularly those of Cu(II), magnetic susceptibility studies over a range of temperatures can reveal magnetic exchange interactions between metal centers. Weak antiferromagnetic coupling has been observed in dimeric copper(II) complexes bridged by chloride or oxygen atoms from deprotonated ligands. nih.govrsc.org The nature and strength of this coupling are highly dependent on the bridging atoms and the precise geometry of the bridge.

Table 2: Magnetic Properties of Selected Transition Metal Complexes

| Metal Ion | Geometry | Magnetic Moment (B.M.) | Magnetic Behavior | Ref |

| Cu(II) | Dimeric | - | Antiferromagnetic | nih.gov |

| Co(II) | Octahedral | High-spin values | Paramagnetic | researchgate.netaip.org |

| Ni(II) | Octahedral | High-spin values | Paramagnetic | researchgate.netaip.org |

| Ni(II) | Square Planar | Diamagnetic | Diamagnetic | ekb.eg |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | Diamagnetic | ekb.eg |

The ligand field created by the pyridyl and hydrazine nitrogen atoms plays a significant role in determining the electronic structure and splitting of the d-orbitals of the metal ion, which in turn governs these magnetic properties. aps.org

Applications of Coordination Complexes in Catalysis and Materials Science (excluding clinical applications)

The versatile coordination chemistry and tunable properties of this compound-based complexes make them promising candidates for applications in catalysis and materials science.

Catalysis:

Coupling Reactions: Zn(II) complexes with tridentate hydrazone-based ligands have been successfully tested as catalysts for the ketone-amine-alkyne (KA²) coupling reaction, a key method for synthesizing propargylamines. researchgate.net

Nitrogen Fixation: Iron complexes have shown remarkable catalytic activity in the conversion of dinitrogen (N₂) to hydrazine (N₂H₄). By using specific samarium(II) reagents, an iron catalyst previously known to produce ammonia was shifted to selectively and efficiently produce hydrazine, highlighting the potential of these systems in nitrogen fixation processes. nih.gov

Other Reactions: The catalytic activity of various hydrazone complexes has been explored for other organic transformations, leveraging the ability of the metal center to act as a Lewis acid and facilitate reactions. jocpr.comresearchgate.net

Materials Science:

Luminescent Materials: Coordination compounds involving pyridyl-hydrazone ligands and metal ions like Pb(II) or Zn(II) can be emissive in solution, with fluorescence arising from intraligand transitions. researchgate.netnih.gov This property makes them potential components for luminescent materials and sensors.

Magnetic Materials: The ability of certain complexes, especially polynuclear Cu(II) and Co(II) systems, to exhibit magnetic coupling makes them interesting as building blocks for molecular magnetic materials. nih.govrsc.org By carefully selecting the ligands and bridging units, it is possible to tune the magnetic interactions within the material.

High-Nitrogen Materials: Derivatives of tetrazine, which can be linked to hydrazine moieties, are explored as high-nitrogen energetic materials for applications such as gas-generating compositions. researchgate.net

The development of coordination polymers and metal-organic frameworks using these ligands offers pathways to new materials with tailored porosity, catalytic activity, and photophysical properties. strath.ac.ukrsc.org

Spectroscopic and Computational Characterization of N Ethyl N 2 Pyridyl Hydrazine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of N-ethyl-N-(2-pyridyl)hydrazine. Each technique offers unique information about the molecular framework. Although a complete set of experimental data for this specific compound is not widely published, a detailed characterization can be predicted based on the analysis of its constituent functional groups and data from closely related analogs, such as 2-hydrazinopyridine (B147025) and various N-substituted hydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons, the hydrazine (B178648) N-H protons, and the protons of the pyridine (B92270) ring. The ethyl group should present as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The pyridine ring protons will appear in the aromatic region (typically δ 6.5-8.5 ppm) with characteristic coupling patterns determined by their positions (ortho, meta, para) relative to each other and the hydrazine substituent. The chemical shifts of the N-H protons can be broad and their position variable depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. It is expected to show seven unique carbon signals. The ethyl group will have two signals in the aliphatic region. The five carbons of the 2-substituted pyridine ring will appear in the aromatic/heteroaromatic region (typically δ 105-160 ppm), with the carbon atom directly attached to the nitrogen (C2) being the most deshielded.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ethyl | 1.1 - 1.3 | Triplet (t) | 3H | -CH₃ |

| 3.0 - 3.3 | Quartet (q) | 2H | -CH₂- | |

| Hydrazine | 4.5 - 5.5 | Broad Singlet (br s) | 1H | -NH- (Pyridyl) |

| 3.5 - 4.5 | Broad Singlet (br s) | 1H | -NH- (Ethyl) | |

| Pyridine | 8.0 - 8.2 | Doublet of multiplets (dm) | 1H | H6 (α to N) |

| 7.4 - 7.6 | Triplet of doublets (td) | 1H | H4 (γ to N) | |

| 6.6 - 6.8 | Doublet (d) | 1H | H3 (β to N) | |

| 6.5 - 6.7 | Triplet (t) | 1H | H5 (β to N) | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Ethyl | 13 - 16 | -CH₃ | ||

| 45 - 50 | -CH₂- | |||

| Pyridine | ~158 | C2 (C-NH) | ||

| ~106 | C3 | |||

| ~137 | C4 | |||

| ~112 | C5 | |||

| ~148 | C6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound would be characterized by absorptions from N-H bonds, C-H bonds (both aromatic and aliphatic), C=N and C=C bonds of the pyridine ring, and the N-N bond.

The spectrum of the parent compound, 2-hydrazinopyridine, shows characteristic N-H stretching bands in the region of 3100-3400 cm⁻¹, along with aromatic C-H stretching just above 3000 cm⁻¹ and pyridine ring vibrations around 1450-1600 cm⁻¹. Upon N-ethylation, new bands corresponding to aliphatic C-H stretching (2850-2960 cm⁻¹) and C-H bending (1375-1465 cm⁻¹) vibrations are expected to appear.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H Stretching | 2850 - 2960 | Medium-Strong |

| C=N, C=C Ring Stretching (Pyridine) | 1450 - 1610 | Medium-Strong |

| Aliphatic C-H Bending | 1375 - 1465 | Medium |

| C-N Stretching | 1250 - 1350 | Medium |

| N-N Stretching | 1000 - 1100 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the pyridine ring, which acts as the primary chromophore. Typically, aromatic systems like pyridine exhibit strong absorptions corresponding to π→π* transitions, often observed below 280 nm. Additionally, the presence of nitrogen atoms with lone pairs of electrons (in both the pyridine ring and the hydrazine moiety) allows for weaker n→π* transitions, which occur at longer wavelengths. The substitution of the hydrazine group onto the pyridine ring can cause a bathochromic (red) shift of these absorptions compared to unsubstituted pyridine.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

For this compound (C₇H₁₁N₃), the molecular weight is 137.18 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 137. The fragmentation pattern can be predicted by analyzing related structures. The mass spectrum of 2-hydrazinopyridine shows a molecular ion at m/z 109 and a major fragment from the loss of N₂H₂ at m/z 79 (pyridine). The spectrum of ethylhydrazine (B1196685) shows a molecular ion at m/z 60 and a prominent fragment from the loss of an ethyl radical at m/z 31 [CH₂NH₂]⁺.

Combining these observations, the fragmentation of this compound would likely proceed through several key pathways:

Loss of an ethyl radical: Cleavage of the N-N bond could lead to the loss of ·CH₂CH₃, resulting in a fragment at m/z 108.

Alpha-cleavage: Loss of a methyl radical (·CH₃) from the ethyl group to form a stable iminium ion at m/z 122.

Loss of diazene: Cleavage similar to that in 2-hydrazinopyridine could lead to the loss of ethyl-diazene (CH₃CH₂N=NH), resulting in a pyridinium ion at m/z 79.

Cleavage of the pyridine ring: Subsequent fragmentation of the pyridine ring would produce smaller characteristic ions.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Identity | Fragmentation Pathway |

| 137 | [C₇H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 122 | [C₆H₈N₃]⁺ | M⁺ - ·CH₃ |

| 108 | [C₅H₆N₃]⁺ | M⁺ - ·CH₂CH₃ |

| 79 | [C₅H₅N]⁺ | Pyridine fragment |

| 78 | [C₅H₄N]⁺ | Pyridyl radical cation |

X-ray Crystallography for Solid-State Structure Determination

While no crystal structure for this compound has been reported in the crystallographic databases, this technique would provide definitive information about its solid-state conformation if suitable crystals could be obtained. X-ray diffraction analysis would precisely determine bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the N-H groups, which are crucial for understanding the supramolecular architecture. Studies on related pyridyl hydrazone structures often reveal extensive hydrogen-bonding networks that dictate their solid-state properties. nih.gov

Computational Chemistry Studies

In the absence of complete experimental data, computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful predictive tool. biointerfaceresearch.commdpi.com For this compound, computational studies could provide a wealth of information:

Geometry Optimization: Calculation of the lowest-energy three-dimensional structure, predicting all bond lengths and angles. This can reveal conformational preferences, such as the orientation of the ethyl group relative to the pyridine ring.

Vibrational Analysis: Theoretical calculation of IR frequencies. These computed frequencies, when properly scaled, can be compared with experimental IR data to aid in the assignment of spectral bands. biointerfaceresearch.com

NMR Chemical Shift Prediction: Calculation of ¹H and ¹³C chemical shifts, which can help confirm assignments in experimental spectra.

Electronic Properties: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity, electronic transitions (correlating with UV-Vis spectra), and potential as a ligand in coordination chemistry. mdpi.com

Thermodynamic Properties: Calculation of enthalpy of formation, Gibbs free energy, and other thermodynamic parameters.

Such computational studies on related hydrazine and pyridine systems have proven to be highly accurate and provide a deeper understanding of molecular structure and properties that complements experimental findings. nih.govbohrium.comearthlinepublishers.com

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For molecules like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles between the constituent atoms.

For instance, in related hydrazine derivatives, DFT studies have been used to elucidate the geometry of the hydrazine and pyridyl moieties. These studies often utilize basis sets such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be determined, offering insights into the molecule's reactivity and stability. However, without specific studies on this compound, precise values for its geometric and electronic parameters remain undetermined.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For analogous compounds, these parameters are routinely calculated using the outputs of DFT computations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For pyridyl-hydrazine systems, the nitrogen atoms of the pyridine ring and the hydrazine group are expected to be regions of negative electrostatic potential. However, a specific MEP map for this compound has not been published.

Conformational Analysis and Tautomerism Studies

This compound has several rotatable bonds, which means it can exist in various spatial arrangements or conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable ones. This is often performed computationally by systematically rotating key bonds and calculating the energy at each step.

Tautomerism, the interconversion of structural isomers, is also a possibility for this molecule, particularly involving the hydrazine moiety. For example, amino-imino tautomerism could potentially occur. Computational studies on similar heterocyclic compounds have successfully elucidated the relative stabilities of different tautomers and the energy barriers for their interconversion. Such an analysis for this compound would provide a deeper understanding of its chemical behavior, but this research has not yet been reported.

Molecular Dynamics Simulations and Intermolecular Interactions (e.g., Hydrogen Bonding)

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. An MD simulation of this compound, likely in a solvent such as water, would reveal its dynamic behavior and how it interacts with its environment.

A key aspect of these interactions is hydrogen bonding. The hydrogen atoms attached to the nitrogen atoms of the hydrazine group can act as hydrogen bond donors, while the nitrogen atoms of both the hydrazine and the pyridine ring can act as hydrogen bond acceptors. MD simulations can quantify the extent and duration of these hydrogen bonds, providing valuable information about the compound's solubility and how it might interact with biological macromolecules. While MD simulations are a powerful tool, no such studies have been published for this compound.

Exploration of Structure Activity Relationships and Mechanistic Biological Studies Excluding Clinical Applications

Development of N-ethyl-N-(2-pyridyl)hydrazine Derivatives as Chemical Probes for Biological Systems

The development of chemical probes derived from the this compound scaffold has emerged as a significant area of research for interrogating complex biological systems. These probes are designed to interact with specific biological targets, thereby enabling the study of their function, localization, and activity. The inherent chemical properties of the pyridyl-hydrazine moiety, including its ability to form stable hydrazones and participate in coordination chemistry, make it a versatile platform for the design of targeted molecular probes. Research in this area has largely focused on modifying the core structure to enhance affinity for specific enzymes and to understand the mechanistic basis of their biological effects, exclusive of direct clinical applications.

One of the prominent applications of pyridyl-hydrazine derivatives as chemical probes is in the field of enzyme inhibition, particularly for monoamine oxidases (MAOs). MAOs are crucial enzymes in the central nervous system responsible for the degradation of neurotransmitters. A series of N-pyridyl-hydrazone derivatives have been synthesized and systematically evaluated for their inhibitory potency against both MAO-A and MAO-B isoforms. nih.gov These studies provide valuable insights into the structure-activity relationships (SAR) governing the interaction of these compounds with their enzymatic targets.

The synthesis of these probes typically involves the condensation of a substituted 2-hydrazinylpyridine precursor with a variety of aldehydes and ketones to yield the corresponding hydrazones. nih.gov The inhibitory activities of these derivatives are then assessed using in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Selected N-Pyridyl-Hydrazone Derivatives

| Compound ID | R Group on Phenyl Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|

| 2i | 4-CF3 | 12.34 | 15.67 |

| 2j | 4-OH | 11.89 | 14.92 |

| 2k | N-methylpyrrole | 6.12 | > 50 |

| 2l | Furan | 10.64 | > 50 |

| 2n | Pyridine (B92270) | 9.52 | > 50 |

Data sourced from a study on N-pyridyl-hydrazone derivatives as MAO inhibitors. nih.gov

The data reveals that substitutions on the phenyl ring significantly influence both the potency and selectivity of inhibition. For instance, compounds 2i and 2j , bearing a trifluoromethyl and a hydroxyl group at the 4-position of the phenyl ring, respectively, demonstrated considerable inhibitory activity against both MAO-A and MAO-B. nih.gov Interestingly, replacing the phenyl ring with heterocyclic moieties such as N-methylpyrrole (2k ), furan (2l ), and pyridine (2n ) led to potent and specific inhibition of MAO-A. nih.gov These findings underscore the importance of the electronic and steric properties of the substituents in dictating the interaction with the enzyme's active site. Such derivatives serve as valuable chemical probes to explore the structural and functional differences between the two MAO isoforms.

In another vein of research, 2-pyridylhydrazone derivatives have been investigated as chemical probes to understand the mechanisms of action against pathogenic organisms, such as Leishmania. A study exploring a series of 2-pyridylhydrazone compounds revealed their significant antileishmanial activity. nih.gov These compounds were tested against both the promastigote and amastigote forms of the parasite, and their toxicity towards host macrophages was also evaluated to determine their selectivity.

Table 2: Antileishmanial Activity of Selected 2-Pyridylhydrazone Derivatives

| Compound ID | Substituent on Phenyl Ring | IC50 against L. amazonensis amastigotes (µM) |

|---|---|---|

| 2b | 2,3-dihydroxy | < 20 |

| 2c | 2,4-dihydroxy | < 20 |

| 2s | 2-hydroxy-4-nitro (pyrazin-2-ylhydrazono) | < 20 |

| 2u | (pyridin-2-ylmethylene)hydrazinyl)pyrazine | < 20 |

| 2v | (5-nitrofuran-2-yl)methylene)hydrazinyl)pyrazine | < 20 |

Data extracted from a study on the antileishmanial activity of 2-pyridylhydrazone derivatives. nih.gov

The results indicated that several derivatives exhibited potent activity against the intracellular amastigote forms of Leishmania amazonensis, with IC50 values below 20 µM. nih.gov Preliminary mechanistic studies with these probes suggest that their antileishmanial effect is mediated through the accumulation of reactive oxygen species (ROS) and the disruption of the parasite's mitochondrial function. nih.gov By using these compounds as chemical probes, researchers can further dissect the specific molecular pathways that are perturbed within the parasite upon treatment, offering a deeper understanding of its biology and potential vulnerabilities. The lack of significant toxicity towards murine macrophages for the majority of these compounds highlights their potential as selective probes for studying parasite-specific processes. nih.gov

Advanced Applications and Future Research Directions

Potential in Probe Development for Chemical Biology and Diagnostics

The hydrazine (B178648) functional group is a well-established reactive handle for the development of chemical probes. nih.govbohrium.com Fluorescent probes incorporating hydrazine or hydrazide moieties are frequently designed to detect specific analytes, including hydrazine itself, which is a known genotoxic impurity. nih.govacs.org These probes often operate via mechanisms like intramolecular charge transfer (ICT) and can be engineered for high selectivity and sensitivity, with some achieving detection limits in the parts-per-billion (ppb) range. researchgate.netsci-hub.se

For N-ethyl-N-(2-pyridyl)hydrazine, its potential lies in the development of novel probes. The pyridyl group can be part of a fluorophore system, while the hydrazine moiety can act as the recognition and reaction site. Future research could focus on designing probes where the reaction of the this compound unit with a target analyte modulates the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. Such probes could be tailored for detecting carbonyl compounds, reactive oxygen species, or specific metal ions in biological systems and for live-cell imaging. sci-hub.se

Integration into Functional Materials and Supramolecular Assemblies

Pyridine (B92270) and hydrazine derivatives are valuable ligands in coordination chemistry, capable of forming stable complexes and supramolecular assemblies with various metal ions. mdpi.com The nitrogen atoms in the pyridine ring and the hydrazine group can act as donor sites, facilitating the self-assembly of intricate architectures through coordination bonds, hydrogen bonding, and π-π stacking interactions.

The structure of this compound makes it a promising candidate for designing novel ligands for functional materials. By coordinating with metal centers like Ni(II), it could form monomeric or polymeric structures with interesting magnetic, optical, or catalytic properties. mdpi.com Research in this area would involve synthesizing and characterizing metal complexes of this compound and exploring how the ethyl group influences the resulting supramolecular structure and its stability.

Role as Precursors for Novel Organic Scaffolds and Heterocyclic Libraries

Hydrazine derivatives are exceptionally versatile precursors in organic synthesis, particularly for constructing nitrogen-containing heterocycles which are prevalent in pharmaceuticals. rsc.orgmdpi.comacs.org The N-N bond is a key structural motif that can be incorporated into rings or cleaved to facilitate cyclization reactions. Hydrazines are fundamental building blocks for synthesizing pyrazoles, pyridazines, triazoles, and other important heterocyclic systems. longdom.orglookchem.com

This compound serves as a trifunctional precursor. It possesses a nucleophilic hydrazine group, a pyridine ring that can be functionalized, and an ethyl group that can influence solubility and steric interactions. Future synthetic explorations could utilize this compound in reactions with 1,3-dicarbonyl compounds to generate libraries of substituted pyrazoles or in cycloaddition reactions to form other novel heterocyclic scaffolds. A patent has described a general process for synthesizing 2-hydrazinylpyridine derivatives from pyridine halides and hydrazine hydrate (B1144303), indicating the industrial interest in this class of precursors. google.com

Unexplored Reactivity Patterns and Synthetic Transformations

The reactivity of hydrazine derivatives is extensive, but the specific patterns for asymmetrically disubstituted hydrazines like this compound are not fully mapped. Its reaction with electrophiles could occur at either nitrogen atom of the hydrazine moiety, and the electronic influence of the pyridyl group versus the ethyl group will dictate the regioselectivity.

Investigating its behavior with various reagents could uncover novel synthetic transformations. For instance, its reaction with vinylcarbamates, which can lead to triazolones rather than expected pyrimidinones, highlights the nuanced reactivity of hydrazines. researchgate.net Exploring its oxidation, reduction, and condensation reactions under various catalytic conditions could lead to new synthetic methodologies and provide access to compounds that are otherwise difficult to synthesize.

Synergistic Effects in Multi-Component Systems

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single step. nih.gov Hydrazine hydrate is a common reactant in four-component reactions to produce heterocycles like pyranopyrazoles. nih.govresearchgate.nettandfonline.com In these reactions, the hydrazine typically reacts first with a β-ketoester to form a pyrazolone (B3327878) intermediate in situ, which then participates in subsequent condensation and cyclization steps. nih.govresearchgate.netsciforum.net

Substituting hydrazine hydrate with this compound in established MCRs could lead to novel, highly functionalized heterocyclic structures. The presence of the ethyl and pyridyl groups would be incorporated into the final product, potentially imparting new biological activities or material properties. Research could focus on optimizing MCR conditions to accommodate this substituted hydrazine and exploring the scope of the resulting product libraries.

Challenges and Opportunities in this compound Research

The primary challenge in this field is the current lack of specific studies focused on this compound. While the broader families of pyridines and hydrazines are well-researched, this particular molecule remains largely unexplored in advanced applications. This, however, presents a significant opportunity. The compound is a blank slate for discovering new reactions, materials, and biological probes. A key opportunity lies in leveraging its unique electronic and steric properties—a combination of an electron-withdrawing aromatic ring and an electron-donating alkyl group on the hydrazine—to achieve novel reactivity and build unique molecular architectures.

Directions for Advanced Computational Modeling and Data-Driven Discovery

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before engaging in extensive lab work. researchgate.net Density Functional Theory (DFT) calculations could be employed to study the molecular geometry, vibrational frequencies, and electronic structure of this compound. researchgate.net Such studies can provide insights into its conformational stability and the relative nucleophilicity of its nitrogen atoms, guiding synthetic efforts. mdpi.com

Furthermore, computational modeling can predict the outcomes of its integration into larger systems. Molecular docking studies could assess its potential as a ligand for biological targets, while simulations of its self-assembly with metal ions could help design new functional materials. researchgate.net As more experimental data becomes available, data-driven approaches and machine learning could accelerate the discovery of new derivatives and their applications.

Q & A

Q. What are the standard synthetic routes for N-ethyl-N-(2-pyridyl)hydrazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and pyridyl carbonyl compounds. For example:

- Reductive amination : Use NaCNBH₃ in ethanol under reflux to reduce imine intermediates formed between ethylhydrazine and 2-pyridinecarboxaldehyde .

- Palladium-catalyzed cross-coupling : Employ Pd catalysts with chelating ligands (e.g., phosphines) to couple 2-pyridyl halides with ethylhydrazine derivatives .

Optimization includes adjusting solvent polarity (e.g., ethanol vs. CH₂Cl₂), temperature (reflux vs. room temperature), and stoichiometric ratios. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

- Methodological Answer :

- IR spectroscopy : Identifies N–H (3100–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

- NMR : ¹H NMR reveals pyridyl proton environments (δ 7.2–8.8 ppm) and hydrazine NH signals (δ 8–10 ppm) .

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions), and dihedral angles between pyridyl and hydrazine moieties .

- Elemental analysis : Confirms C/H/N ratios within ±0.3% deviation .

Q. How is this compound utilized in the synthesis of coordination complexes?

- Methodological Answer : The compound acts as a bidentate ligand , coordinating via pyridyl N and hydrazine N atoms. Example applications:

- Metal complexes : React with transition metal salts (e.g., Ni(II), Co(II)) in ethanol/water mixtures. Isolate products via recrystallization (e.g., from methanol) .

- Supramolecular assemblies : Design dinuclear Ag(I) or Cu(II) complexes by leveraging hydrogen bonding and π-stacking interactions .

Advanced Research Questions

Q. How can computational methods like DFT predict reactivity and mechanistic pathways of hydrazine derivatives in catalytic cycles?

- Methodological Answer :

- DFT calculations : Model transition states (e.g., cycloreversion steps in hydrazine-catalyzed metathesis) using Gaussian or ORCA software. Compare activation barriers (ΔG‡) for [2.2.1] vs. [2.2.2] hydrazine catalysts to predict reactivity .

- NBO analysis : Evaluate charge distribution on pyridyl N atoms to assess ligand donor strength in metal complexes .

Q. What strategies resolve discrepancies between experimental spectroscopic data and theoretical calculations for hydrazine-based ligands?

- Methodological Answer :

- Multi-technique validation : Cross-reference IR/NMR data with X-ray structures to confirm tautomeric forms (e.g., keto-enol equilibria) .

- Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent effects on UV-Vis spectra .

- Error analysis : Use Chi-squared (χ²) tests to assess deviations in bond lengths/angles between computational and crystallographic data .

Q. What experimental approaches investigate supramolecular interactions in crystalline derivatives of this compound?

- Methodological Answer :

- Hydrogen bonding : Map intermolecular N–H⋯N/Py interactions using Mercury software (threshold: donor-acceptor distance <3.5 Å) .

- π-Stacking analysis : Measure centroid-centroid distances (3.4–3.8 Å) and dihedral angles (<20°) between pyridyl rings .

- Thermogravimetric analysis (TGA) : Assess thermal stability of supramolecular networks by monitoring mass loss up to 300°C .

Q. How are biological activities (e.g., antimicrobial, DNA binding) of hydrazine derivatives systematically evaluated?

- Methodological Answer :

- DNA binding : Use UV-Vis titration (e.g., CT-DNA in Tris-HCl buffer, pH 7.4) to calculate binding constants (Kb) via Benesi-Hildebrand plots .

- Antimicrobial assays : Perform microbroth dilution (MIC testing) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent blanks .

- Enzyme inhibition : Measure IC₅₀ values via spectrophotometric kinetics (e.g., acetylcholinesterase inhibition at 412 nm using Ellman’s reagent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.